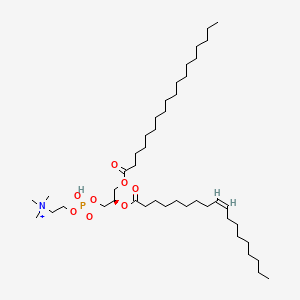
CID 6857666
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxidonitrate(.2-) is a nitrogen oxide and an inorganic radical anion.
Wissenschaftliche Forschungsanwendungen
Chemically Induced Dimerization in Biological Systems
Chemically induced dimerization (CID) is a critical technique in biological research, offering a way to manipulate biological systems that are not accessible through traditional genetic methods. CID has been instrumental in the study of various biological processes, including signal transductions and protein trafficking. Its development has advanced to allow control over protein function with high precision and spatial and temporal resolution (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
The integration of PROTAC (proteolysis-targeting chimera) with CID has led to the creation of scalable systems for inducible gene regulation and gene editing in mammals. These systems offer fine-tuning of gene expression and the possibility of multiplexing biological signals for various applications, including transient genome manipulation (Ma et al., 2023).
Application in Cell Biology and Signal Transduction Studies
CID techniques have been valuable in resolving complex problems in cell biology, particularly in understanding lipid second messengers and small GTPases. The technique helps to elucidate the signaling paradox and has been expanded with technical advances for specific and orthogonal manipulations (DeRose, Miyamoto, & Inoue, 2013).
Photocaged-Photocleavable Chemical Dimerizer for Protein Localization
A novel chemical inducer of protein dimerization has been developed for rapid activation and deactivation using light. This advancement in CID technology allows for the control of protein-protein interactions and protein localization in living cells, enhancing the understanding of dynamic biological processes (Aonbangkhen et al., 2018).
CID in Mass Spectrometry and Peptide Sequencing
CID has significant applications in mass spectrometry, particularly in the fragmentation and sequencing of peptides. It provides essential insights for peptide identification algorithms and helps in understanding complex reactions during collision-induced dissociation (Tabb et al., 2003).
Use in Studying Protein Complexes and Mechanotransduction
CID is used to study various biological processes and has pharmacological applications. For example, the FKBP/rapamycin/FRB ternary complex's mechanical stability was studied, demonstrating its utility in the precise switching of talin-mediated force transmission in cell adhesions (Wang et al., 2019).
Eigenschaften
Produktname |
CID 6857666 |
|---|---|
Molekularformel |
NO2-2 |
Molekulargewicht |
46.006 g/mol |
InChI |
InChI=1S/H2NO2/c2-1-3/h2-3H/p-2 |
InChI-Schlüssel |
OYMZVIYGRISCFN-UHFFFAOYSA-L |
SMILES |
[N]([O-])[O-] |
Kanonische SMILES |
[N]([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-Methylphenyl)sulfonyl-3-azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1231209.png)
![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)








